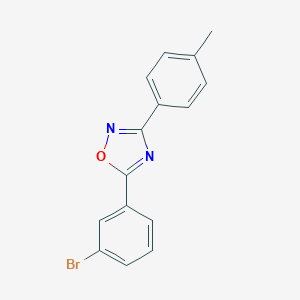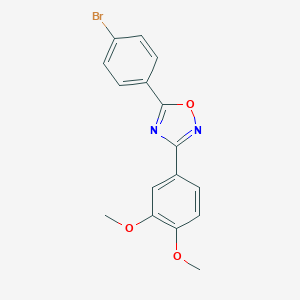![molecular formula C6H2N4S2 B398312 [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole CAS No. 211-16-5](/img/structure/B398312.png)
[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole” is a type of organic compound that is often used in the field of chemistry . It is a derivative of benzobisthiadiazole and is used in semiconducting polymer nanoparticles for second near-infrared photoacoustic imaging . These nanoparticles have the advantages of low toxicity, flexible structure adjustment, good photostability, and excellent photothermal conversion efficiency .
Synthesis Analysis
The synthesis of “this compound” involves several steps. A safe and efficient synthesis of 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an extremely low bandgap, ranging from 0.21 to 0.60 eV depending on the bandgap determination method . This low bandgap is achieved through the use of [1,2,5]thiadiazolo[3,4-g]quinoxaline acceptor and selenophene donor units .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps. For instance, a safe and efficient synthesis of 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .
Physical And Chemical Properties Analysis
“this compound” has unique physical and chemical properties. It is characterized by an extremely low bandgap, ranging from 0.21 to 0.60 eV depending on the bandgap determination method . This low bandgap is achieved through the use of [1,2,5]thiadiazolo[3,4-g]quinoxaline acceptor and selenophene donor units .
科学的研究の応用
Synthesis and Characterization of Thiadiazolo Benzothiadiazole Derivatives
Research has highlighted the synthesis and characterization of low bandgap [1,2,5]chalcogenazolo[3,4-f]benzo[1,2,3]triazole and [1,2,3]triazolo[3,4-g]quinoxaline derivatives. These compounds exhibit improved solubility and stability compared to their thiadiazole counterparts, demonstrating potential utility in various scientific applications (Tam et al., 2011).
Chemical Synthesis of Benzothiadiazole
Another study focused on the synthesis of Benzo[1,2-c:3,4-c′:5,6-c″] tris[1,2,5]thiadiazole, revealing a new method for the preparation of 2,1,3-benzothiadiazole from o-phenylenediamine. The research outlines detailed steps in the chemical synthesis, highlighting the potential of thiadiazole in chemical synthesis and material science (Komin & Carmack, 1975).
Organic Electronics and Optoelectronics
Research into thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, has shown it to be a promising electron acceptor. Its electron-accepting ability and unique properties offer potential advantages in organic electronics and optoelectronics, particularly in developing novel green electrochromic polymers with low bandgap, good optical memory, and fast switching time (Ming et al., 2015).
Material Science and Optoelectronic Devices
The molecular organization of 2,1,3-benzothiadiazoles has been studied in detail, highlighting their significant value in material science and as components of active layers in various thin-film optoelectronic devices. The research indicates that understanding the patterns of molecular association of benzothiadiazoles can lead to the development of more effective compounds for use in these domains (Langis-Barsetti et al., 2017).
作用機序
Target of Action
It is known that this compound is a part of the electron donor-acceptor (d-a) systems based on the benzo [c] [1,2,5]thiadiazole (btz) motif . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole involves its interaction with its targets, leading to changes in the electronic structure and electron delocalization . The BTZ unit induces strong intramolecular charge transfer and expands the absorption across a wide spectral range . The flexible alkyl chain substituted on thiophene inhibits over-aggregation and affords more rotation space, leading to suppressed radiative transition and efficient solar-thermal conversion .
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .
Pharmacokinetics
The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in the electronic structure and electron delocalization . This leads to efficient solar-thermal conversion . The compound also plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light is a crucial factor, as the compound is used in photovoltaics and as fluorescent sensors . The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .
生化学分析
Biochemical Properties
It is known that the compound has a significant electron affinity, which determines its electron deficiency This property could potentially influence its interactions with enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known that the compound has a significant electron affinity, which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
[1,2,5]thiadiazolo[3,4-g][2,1,3]benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4S2/c1-2-4-6(10-12-8-4)5-3(1)7-11-9-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIWFHXCHAYULH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C3=NSN=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(2E)-2-(3-methylbutan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B398232.png)
![N-[3-[(E)-N-[[5-[2-(4-bromoanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]phenyl]-2-methylpropanamide](/img/structure/B398234.png)



![5-Thiophen-2-yl-3-m-tolyl-[1,2,4]oxadiazole](/img/structure/B398241.png)

![tert-butyl N-[(3-bromobenzoyl)amino]carbamate](/img/structure/B398245.png)




![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-iodobenzamide](/img/structure/B398251.png)
